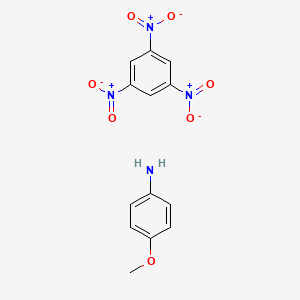

4-Methoxyaniline;1,3,5-trinitrobenzene

Description

4-Methoxyaniline (p-anisidine) is an aromatic amine with a methoxy (-OCH₃) substituent at the para position of the benzene ring. It is widely used in dye synthesis, pharmaceuticals, and as a chemical intermediate due to its electron-donating properties. 1,3,5-Trinitrobenzene (TNB) is a nitroaromatic compound with three nitro (-NO₂) groups symmetrically positioned on the benzene ring. It is notable for its explosive properties, though it is less commonly used than trinitrotoluene (TNT) due to higher sensitivity.

Properties

CAS No. |

33962-84-4 |

|---|---|

Molecular Formula |

C13H12N4O7 |

Molecular Weight |

336.26 g/mol |

IUPAC Name |

4-methoxyaniline;1,3,5-trinitrobenzene |

InChI |

InChI=1S/C7H9NO.C6H3N3O6/c1-9-7-4-2-6(8)3-5-7;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h2-5H,8H2,1H3;1-3H |

InChI Key |

CWMJETFMLSCCAF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)N.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: 4-Methoxyaniline and Analogues

| Compound | Substituent | Melting Point (°C) | pKa | Primary Applications |

|---|---|---|---|---|

| 4-Methoxyaniline | -OCH₃ (para) | 60 | ~4.5 | Dyes, pharmaceuticals |

| 2-Methoxyaniline | -OCH₃ (ortho) | 57 | ~4.7 | Chemical intermediates |

| 4-Methylaniline | -CH₃ (para) | 44 | ~4.9 | Polymers, agrochemicals |

| Aniline | None | -6 | ~4.6 | Rubber processing, dyes |

Table 2: 1,3,5-Trinitrobenzene and Analogues

| Compound | Nitro Groups | Melting Point (°C) | Explosive Velocity (m/s) | Sensitivity |

|---|---|---|---|---|

| 1,3,5-Trinitrobenzene | 3 | 122 | ~7,300 | High |

| TNT | 3 | 80 | 6,940 | Moderate |

| 1,3-Dinitrobenzene | 2 | 89 | N/A | Low |

| Picric Acid | 3 | 122 | 7,350 | Very High |

Research Findings and Industrial Relevance

- For example, details methoxy group introduction via alkylation in tricarbonitrile synthesis, a process similar to 4-methoxyaniline production. Nitro group installation, as seen in ’s pesticide compounds (e.g., 1,2,4,5-tetrachloro-3-nitrobenzene), mirrors nitration steps in TNB synthesis.

- Stability and Reactivity : The electron-donating -OCH₃ group in 4-methoxyaniline enhances resonance stabilization, while TNB’s electron-withdrawing nitro groups increase ring electrophilicity. This contrast is critical in their applications—4-methoxyaniline participates in coupling reactions for dyes, whereas TNB’s instability limits its use to niche explosives.

Q & A

Q. What are the optimal synthetic routes for preparing 4-Methoxyaniline, and how can its purity be validated in academic settings?

Methodological Answer: 4-Methoxyaniline is typically synthesized via the methoxylation of nitrobenzene derivatives or reduction of 4-nitroanisole. A validated approach involves catalytic hydrogenation of 4-nitroanisole using palladium-on-carbon (Pd/C) under hydrogen gas, followed by purification via recrystallization in ethanol or column chromatography . Purity validation should include:

Q. How can 1,3,5-Trinitrobenzene (TNB) be safely synthesized and characterized for explosive research applications?

Methodological Answer: TNB is synthesized via nitration of benzene derivatives under controlled conditions. A common method involves the nitration of 1,3-dinitrobenzene with fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 50–60°C . Key characterization steps:

- Thermal analysis : Differential scanning calorimetry (DSC) to detect exothermic decomposition peaks (~250–300°C) .

- Spectroscopy : FT-IR for nitro group stretching vibrations (asymmetric: ~1530 cm⁻¹; symmetric: ~1350 cm⁻¹) .

- X-ray crystallography to confirm its planar molecular geometry and crystal packing .

Advanced Research Questions

Q. How do contradictions in thermal stability data for 1,3,5-Trinitrobenzene arise under varying experimental conditions?

Methodological Answer: Discrepancies in thermal stability often stem from differences in sample purity, heating rates, and pressure conditions. For example:

- High-pressure studies (e.g., diamond anvil cell experiments) reveal structural phase transitions at >10 GPa, altering decomposition pathways .

- Microscopic impurities (e.g., residual acids from synthesis) can catalyze premature decomposition, skewing DSC results .

Recommendation : Standardize pre-analysis protocols, including solvent washing (e.g., using dimethylformamide) and vacuum drying .

Q. What computational methods are effective in predicting the reactivity of 4-Methoxyaniline in cross-coupling reactions?

Methodological Answer: Density functional theory (DFT) simulations at the B3LYP/6-31G(d) level can model electronic effects of the methoxy group on reaction pathways. Key insights:

- The methoxy group’s electron-donating nature activates the aromatic ring for electrophilic substitution at the para position .

- Transition-state analysis reveals steric hindrance in Pd-catalyzed coupling reactions, guiding solvent selection (e.g., DMF > THF) .

Experimental validation : Use PdCl₂(PPh₃)₂ as a catalyst with 4-methoxyphenylboronic acid in Suzuki-Miyaura reactions .

Q. How can environmental persistence and mutagenicity of 1,3,5-Trinitrobenzene be systematically assessed?

Methodological Answer:

- Mutagenicity assays : Use the Salmonella microsuspension assay (Ames test) with metabolic activation (S9 liver enzymes) to detect frameshift mutations induced by TNB’s nitroaromatic metabolites .

- Environmental persistence :

Contradictions and Research Gaps

- TNB vs. TATB Stability : While TNB is thermally stable, its derivative 1,3,5-triamino-2,4,6-trinitrobenzene (TATB) exhibits superior insensitivity due to hydrogen-bonded crystal layers . Mechanistic studies comparing their decomposition pathways are limited.

- 4-Methoxyaniline Reactivity : Conflicting reports exist on its suitability in Ullmann-type couplings; further DFT studies on ligand effects are needed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.